Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate

Anticancer Apoptosis Modulation Immunology

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate (CAS 847405-87-2) is a synthetic, small-molecule benzofuran-2-carboxylate derivative characterized by a 3,4-difluorobenzamido substituent at the 3-position and an ethyl ester at the 2-position. This precise substitution pattern defines a unique chemical space within the broader 3-amidobenzofuran-2-carboxylate family.

Molecular Formula C18H13F2NO4
Molecular Weight 345.302
CAS No. 847405-87-2
Cat. No. B2878035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate
CAS847405-87-2
Molecular FormulaC18H13F2NO4
Molecular Weight345.302
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H13F2NO4/c1-2-24-18(23)16-15(11-5-3-4-6-14(11)25-16)21-17(22)10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,22)
InChIKeyHNZLZBWCRATQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate (CAS 847405-87-2): Core Structural and Pharmacophoric Profile


Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate (CAS 847405-87-2) is a synthetic, small-molecule benzofuran-2-carboxylate derivative characterized by a 3,4-difluorobenzamido substituent at the 3-position and an ethyl ester at the 2-position [1]. This precise substitution pattern defines a unique chemical space within the broader 3-amidobenzofuran-2-carboxylate family. While benzofuran scaffolds are common in medicinal chemistry, the 3,4-difluorophenyl moiety imparts distinctive electronic and steric properties that are hypothesized to influence target binding and pharmacokinetic behavior. The compound is classified as a specialized research chemical, and its biological annotation is primarily linked to the inhibition of protein-mediated cellular activity pathways, as inferred from patent literature on analogous benzofuran carboxamides [2].

Why Generic Substitution of Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate with In-Class Analogs Is Scientifically Unreliable


The biological activity of 3-substituted benzofuran-2-carboxylates is exquisitely sensitive to minor structural modifications, making generic substitution highly unreliable. A foundational 3D-QSAR and pharmacophore modeling study on this exact chemical class established that both the nature of the 3-amido substituent and the 2-carboxylate ester group are critical determinants of inhibitory potency against the Fas-mediated cell death pathway [1]. In related patent disclosures, variations in the benzamido substituent (e.g., halogen position, heteroatom identity) dramatically altered potency profiles in PDE IV and TNF-α inhibition assays [2]. Therefore, a seemingly conservative replacement—such as using a 4-fluoro or 2,4-difluoro analog—cannot guarantee equivalent target engagement, cellular potency, or selectivity, and risks introducing uncharacterized off-target effects that would invalidate comparative research results.

Quantitative Differentiation Guide for Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate vs. Closest Analogs


Fas-Mediated Cell Death Inhibition: Ethyl Ester vs. 4-Nitrophenyl Carboxamide Analog

The target compound's ethyl ester at the 2-position is a key differentiator from the closely related analog 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887898-65-9). In the foundational 3D-QSAR study of 3-substituted-benzofuran-2-carboxylates as Fas-mediated cell death inhibitors, the steric and electrostatic fields around the 2-carboxylate moiety were shown to be critical for activity [1]. While specific IC50 values for the target compound and the 4-nitrophenyl analog are not publicly available in a direct head-to-head comparison, the QSAR model (r²=0.96 for the pharmacophore model) predicts that the smaller ethyl ester group confers a distinct pharmacophoric fit compared to the bulky 4-nitrophenyl carboxamide, likely resulting in non-interchangeable inhibitory profiles [1].

Anticancer Apoptosis Modulation Immunology

TNF-α/PDE IV Inhibition: 3,4-Difluorobenzamido vs. Unsubstituted Benzamido Scaffolds

Patent EP0873331B1 discloses benzofuran carboxamides as dual TNF-α and PDE IV inhibitors. Within this patent family, the nature of the benzamido substituent is a primary determinant of potency. While the specific target compound is not exemplified, the patent's structure-activity relationship (SAR) tables demonstrate that dihalogenated benzamido derivatives, particularly those with a 3,4-difluoro pattern, exhibit enhanced in vitro potency compared to their unsubstituted or monohalogenated counterparts [1]. For instance, in a closely analogous chemotype, the introduction of a 3,4-dichloro substitution resulted in a >10-fold increase in PDE IV inhibitory activity over the parent unsubstituted benzamido compound [1]. The target compound's 3,4-difluoro motif is expected to confer a similar electronic advantage, making it a scientifically preferred choice over simpler benzamido analogs like ethyl 3-benzamidobenzofuran-2-carboxylate.

Anti-inflammatory Immunomodulation Kinase Inhibition

Precursor-Derived Activity Gain: 3-Amino vs. 3-(3,4-Difluorobenzamido) Derivative

Ethyl 3-aminobenzofuran-2-carboxylate (CAS 39786-35-1) is a commercially available precursor to the target compound. In the context of Fas-mediated cell death inhibition, the 3-amino precursor is expected to be biologically inert or weakly active, as the pharmacophore model explicitly requires a hydrogen bond acceptor feature in the 3-substituent region, which the free amine does not satisfy optimally [1]. The conversion of this precursor to the target 3,4-difluorobenzamido derivative introduces a critical carbonyl oxygen and a lipophilic fluorinated aromatic ring, both of which are essential pharmacophoric elements. This structural evolution is predicted to transform an inactive or weakly active scaffold into a potent inhibitor, representing a foundational step in the medicinal chemistry optimization of this series [1].

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Electronic Landscape Differentiation: 3,4-Difluoro vs. 4-Fluoro or 2,4-Difluoro Benzamido Isomers

The specific 3,4-difluoro substitution pattern creates a unique electronic surface potential and dipole moment compared to isomeric difluoro or monofluoro analogs. In related PDE IV/TNF-α inhibitor patents, the 3,4-dihalo substitution consistently delivers a superior balance of potency and metabolic stability [1]. A 4-fluoro analog (e.g., ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate) would have a reduced molecular dipole and altered π-stacking capability, while a 2,4-difluoro isomer would present a significantly different steric footprint around the amide bond. Although direct comparative experimental data for these specific isomers is not available, the comprehensive SAR described in patent literature indicates that regioisomeric fluorination patterns lead to non-overlapping activity profiles [1].

Drug Design Physical Chemistry ADME-Tox

Priority Application Scenarios for Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate Based on Evidence


Fas-Mediated Apoptosis Pathway Research

This compound is most rationally deployed in research programs investigating the Fas-mediated cell death pathway, where the 3-substituted benzofuran-2-carboxylate scaffold has been pharmacophorically validated [1]. Its use as a tool compound or lead-like molecule is supported by its structural alignment with the core QSAR model, and it should be prioritized over the unsubstituted or 4-nitrophenylamide analogs to ensure appropriate fit to the established pharmacophore.

Dual TNF-α / PDE IV Inhibition Studies

Based on inferred SAR from patent EP0873331B1, the compound is a strong candidate for in vitro screening in dual TNF-α / PDE IV inhibition assays [2]. Its 3,4-difluorobenzamido moiety aligns with the privileged substitution pattern for this target profile, making it a preferred selection over mono-fluoro or non-fluorinated benzofuran-2-carboxylate analogs for researchers exploring immunomodulatory mechanisms.

Medicinal Chemistry Lead Optimization and Derivatization

The compound serves as a strategic intermediate or benchmark for SAR expansion. Its differentiation from the 3-amino precursor (CAS 39786-35-1) is critical: the amidation represents the key step that introduces both the hydrogen bond acceptor and the lipophilic aromatic ring required for biological activity [1]. Researchers engaged in library synthesis or scaffold hopping should use this compound as the reference point for designing next-generation analogs with improved potency or selectivity.

Analytical Reference Standard for Fluorinated Benzofuran Derivatives

The compound's well-defined 3,4-difluorobenzamido substitution pattern makes it suitable as an analytical reference standard for method development (e.g., HPLC, LC-MS) targeting benzofuran-based drug candidates. Its unique retention time and mass spectral fragmentation profile, which differ from the 4-nitro analog (CAS 887898-65-9) and other regioisomers, enable its use in quality control and pharmacokinetic assay development.

Quote Request

Request a Quote for Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.